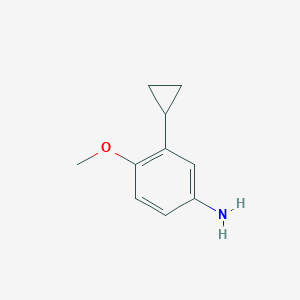

3-Cyclopropyl-4-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-cyclopropyl-4-methoxyaniline |

InChI |

InChI=1S/C10H13NO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3 |

InChI Key |

WLLQORREGAXXHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 4 Methoxyaniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The reactivity of the aniline moiety in 3-cyclopropyl-4-methoxyaniline (B6273523) is governed by the interplay of its constituent functional groups. The amino (-NH2) group and the methoxy (B1213986) (-OCH3) group are both strong electron-donating groups (EDGs) that activate the benzene (B151609) ring towards electrophilic substitution. They increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. The lone pair of electrons on the nitrogen atom of the amine and the oxygen atom of the methoxy group participate in resonance with the benzene ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.

The cyclopropyl (B3062369) group, while considered an alkyl group, also exhibits unique electronic properties due to the high p-character of its C-C bonds, allowing it to stabilize an adjacent positive charge through conjugation. In this structure, the amino group is the strongest activating group, directing incoming electrophiles primarily to its ortho positions (positions 2 and 6 of the benzene ring). Position 5 is also activated by the methoxy group (ortho) and the amino group (para). The electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, would therefore be expected to occur at these activated positions.

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides in alkylation reactions or acyl chlorides in acylation reactions, to form the corresponding N-substituted products. Furthermore, the amine can act as a nucleophile in reactions with other classes of compounds, a key example being its reaction with carbonyls. clockss.org

Oxidative Transformations and Cyclopropyl Ring-Opening Mechanisms

The presence of a cyclopropyl group attached to an amine makes the molecule susceptible to specific oxidative transformations, which are of significant interest in medicinal chemistry and drug metabolism. hyphadiscovery.com Cytochrome P450 (CYP) enzymes, for instance, can mediate the oxidation of cyclopropylamines. hyphadiscovery.com This bioactivation can lead to the formation of reactive ring-opened intermediates that may form covalent adducts with proteins. hyphadiscovery.com

Studies on N-cyclopropylanilines (CPAs) have shown that they can undergo single-electron transfer (SET) oxidation to form a nitrogen-centered radical cation. acs.org This initial oxidation is a critical step that initiates a cascade of reactions, often culminating in the irreversible opening of the strained cyclopropyl ring. acs.org The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to direct oxidative metabolism, shifting the focus to pathways involving the amine. hyphadiscovery.com

Formation and Fate of Radical Cations and Distonic Intermediates

Upon single-electron transfer (SET) oxidation, this compound forms a nitrogen radical cation (CPA•+). acs.org This intermediate is key to the subsequent chemical transformations. Following its formation, the CPA•+ can undergo a spontaneous and irreversible cyclopropyl ring-opening. acs.org This process is a rapid, unimolecular rearrangement that yields a thermodynamically more stable distonic radical cation. acs.org In a distonic intermediate, the charge and radical centers are separated.

The mechanism involves the cleavage of a C-C bond within the cyclopropyl ring to form a primary carbon radical at the terminus of a three-carbon chain, while the positive charge remains on the nitrogen atom. acs.org This distonic radical cation is then capable of reacting with molecular oxygen (O2) to form an endoperoxide intermediate. acs.org Subsequent fragmentation of this endoperoxide can lead to various final products, such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955) in related systems. acs.org

Factors Influencing Ring-Opening Kinetics and Thermodynamics

The kinetics and thermodynamics of the cyclopropyl ring-opening are significantly influenced by the substituents on the aniline ring. acs.org The stability of the initially formed nitrogen radical cation is a determining factor for the subsequent ring-opening rate.

Electronic Effects: Electron-donating groups (EDGs) on the aniline ring, such as the methoxy group in this compound, lower the single-electron transfer oxidation potential, making the initial oxidation more favorable. acs.org However, these same EDGs stabilize the resulting nitrogen radical cation through resonance. This increased stability slows the rate of the subsequent cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups (EWGs) would destabilize the radical cation, leading to a faster ring-opening. acs.org

Ring Strain: The inherent strain energy of the cyclopropane (B1198618) ring, estimated to be over 100 kJ/mol, provides a significant thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net This release of strain contributes to the spontaneity of the ring-opening process once the initial oxidation has occurred.

Catalysis: Computational studies on related systems, such as the ring-opening of nitro-substituted cyclopropanes by aniline, show that catalysts can significantly lower the energy barrier for ring-opening. researchgate.netresearchgate.net For instance, a urea-based catalyst can form hydrogen bonds with substituents on the cyclopropane, decreasing the strain required for the ring to open. researchgate.netresearchgate.net While this is a different system, it highlights that external factors can modulate the energetics of the ring-opening process. Theoretical studies also suggest that strong σ-acceptor groups can weaken the distal (C2-C3) bond of the cyclopropane ring, facilitating its cleavage. nih.gov

Table 1: Influence of Substituents on N-Cyclopropylaniline (CPA) Oxidation and Ring-Opening

| Substituent Type on Aniline Ring | Effect on SET Oxidation Potential | Effect on Radical Cation Stability | Predicted Rate of Cyclopropyl Ring-Opening |

| Electron-Donating Group (e.g., -OCH3) | Lowered | Stabilized | Slower |

| Electron-Withdrawing Group (e.g., -Cl) | Raised | Destabilized | Faster |

This table is based on trends described for substituted N-cyclopropylanilines. acs.org

Reaction with Carbonyl Compounds: Imine and Schiff Base Formation

As a primary amine, this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is a reversible, acid-catalyzed condensation process that involves the elimination of a water molecule. lumenlearning.comlibretexts.orglibretexts.org

The reaction mechanism proceeds in several steps:

Nucleophilic Addition: The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H2O). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged species known as an iminium ion. libretexts.org

Deprotonation: A base removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

The pH of the reaction medium must be carefully controlled; the reaction is typically fastest around a pH of 5. lumenlearning.comlibretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for its elimination. lumenlearning.com The resulting Schiff bases are important intermediates in various organic syntheses. nih.gov

Table 2: Representative Carbonyl Reactants for Imine Formation

| Carbonyl Compound | IUPAC Name | Product Type |

| Benzaldehyde | Benzaldehyde | Aromatic Aldimine |

| Acetone | Propan-2-one | Ketimine |

| Cyclohexanone | Cyclohexanone | Ketimine |

| Cinnamaldehyde | 3-Phenylprop-2-enal | Conjugated Aldimine |

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are powerful tools for forming new chemical bonds, and anilines are versatile substrates in this context. mdpi.commdpi.comnih.gov

Cross-Coupling Reactions

This compound can be a precursor for or a product of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which typically couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a highly relevant transformation. nih.govyoutube.com

While the C-N bond of the aniline itself is generally unreactive in standard cross-coupling, the amine can be readily converted into a more reactive group, such as a halide (Br, I) or a triflate (-OTf), via diazotization followed by substitution. This modified substrate could then participate in cross-coupling reactions with various partners.

More pertinently, the synthesis of this compound itself can be efficiently achieved via a Suzuki-Miyaura reaction. nih.gov This would involve the palladium-catalyzed coupling of a cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate (B8364958) or cyclopropylboronic acid, with a suitably substituted aniline precursor like 3-bromo-4-methoxyaniline (B105698) or 4-chloro-3-iodoanisole. nih.govaudreyli.com This method is tolerant of many functional groups and provides a direct route to install the cyclopropyl ring onto the aromatic system. nih.govaudreyli.com

Table 3: Potential Suzuki-Miyaura Cross-Coupling Schemes

| Aryl Halide/Triflate Precursor | Boron Reagent | Catalyst System (Example) | Product |

| 3-Bromo-4-methoxyaniline | Cyclopropylboronic acid | Pd(OAc)2 / XPhos, K2CO3 | This compound |

| 4-Methoxy-3-(trifluoromethanesulfonyloxy)aniline | Potassium cyclopropyltrifluoroborate | Pd(PPh3)4, Base | This compound |

| N-(3-Cyclopropyl-4-methoxyphenyl)trifluoromethanesulfonamide | Arylboronic acid (Ar-B(OH)2) | Palladium Catalyst, Base | N-(Aryl-substituted)-3-cyclopropyl-4-methoxyaniline |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing more complex amines from simpler precursors like this compound. nih.gov While specific studies on the hydroamination of this compound are not extensively detailed in the literature, its reactivity can be inferred from general principles established for anilines. These reactions can be catalyzed by various systems, including alkali metals, Brønsted acids, and transition metals, with the choice of catalyst influencing the regioselectivity of the addition to unsaturated substrates like alkenes and alkynes. nih.govchemrxiv.org

Generally, the hydroamination of alkenes can proceed via two main pathways, yielding either the Markovnikov or anti-Markovnikov product. The electron-donating nature of the methoxy group on the aniline ring is expected to influence the nucleophilicity of the amine and the electronic properties of the aromatic system, thereby affecting reaction rates and outcomes. For instance, in acid-catalyzed additions, the amine can buffer the catalyst, a challenge that has been addressed using specific catalytic systems. chemrxiv.org Base-catalyzed methods typically involve the deprotonation of the amine to form a more nucleophilic metal amide, which then attacks the alkene. nih.gov

The table below illustrates the potential intermolecular hydroamination reactions of this compound with representative alkenes, highlighting the expected products based on established regiochemical principles.

| Substrate (Alkene) | Catalyst Type | Expected Major Product | Regioselectivity |

| Styrene | Acid or Late Transition Metal | N-(1-phenylethyl)-3-cyclopropyl-4-methoxyaniline | Markovnikov |

| 1-Octene | Base or Early Transition Metal | N-octyl-3-cyclopropyl-4-methoxyaniline | Anti-Markovnikov |

| Norbornene | Acid Catalyst | N-(bicyclo[2.2.1]heptan-2-yl)-3-cyclopropyl-4-methoxyaniline | Markovnikov |

This table is illustrative and based on general principles of hydroamination reactions.

Photocycloaddition Reactions

The presence of the N-aryl cyclopropylamine (B47189) moiety in this compound makes it an excellent candidate for photocycloaddition reactions. Specifically, a formal [3+2] cycloaddition can be initiated by photoactivation, providing a direct route to complex N-arylaminocycloalkyl structures. chemrxiv.org This transformation proceeds without the need for external photocatalysts or additives, relying on the intrinsic photochemical properties of the substrate. chemrxiv.orgchemrxiv.org

The reaction is initiated by the photoexcitation of the N-aryl cyclopropylamine, which triggers a Single Electron Transfer (SET) process. chemrxiv.org This leads to the formation of a radical intermediate that facilitates the cleavage of the strained cyclopropane ring and subsequent addition to an α,β-unsaturated carbonyl compound. The electron density of the aryl amine plays a crucial role in this SET process. chemrxiv.org Research on analogous systems, such as m-methoxy substituted N-cyclopropyl anilines, has demonstrated high yields in these cycloadditions, indicating that the methoxy group on this compound would similarly facilitate this reaction. chemrxiv.org

Detailed findings from studies on closely related N-aryl cyclopropylamines are presented below:

| N-Aryl Cyclopropylamine | Olefin Substrate | Product Yield | Diastereomeric Ratio (dr) |

| N-(3-methoxyphenyl)cyclopropylamine | Methyl acrylate | 87% | 3:2 |

| N-(3-methoxyphenyl)cyclopropylamine | Methyl methacrylate | 99% | 3:2 |

| N-(2-methoxyphenyl)cyclopropylamine | Methyl acrylate | 99% | 3:2 |

| N-phenylcyclopropylamine | Methyl acrylate | 72% | 3:2 |

Data sourced from a study on photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines. chemrxiv.org

Diazotization and Sandmeyer-Type Reactions for Further Derivatization

The primary aromatic amine group in this compound serves as a synthetic handle for a wide array of functional group transformations through diazotization, followed by Sandmeyer or Sandmeyer-type reactions. This two-step process is a cornerstone of aromatic chemistry, enabling the introduction of substituents that are often difficult to install directly. organic-chemistry.orgnih.gov

The first step involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, to form a diazonium salt. youtube.comyoutube.com This arenediazonium salt is a versatile intermediate, featuring an excellent leaving group (N₂ gas), which can be displaced by a variety of nucleophiles. nih.gov

The classical Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, and cyano functionalities, respectively. organic-chemistry.orgmasterorganicchemistry.com Related transformations can introduce other groups such as fluoro (Balz-Schiemann reaction), iodo, and hydroxyl. masterorganicchemistry.comyoutube.com It is also possible to remove the amino group entirely (hydrodediazoniation) by treating the diazonium salt with an agent like hypophosphorous acid (H₃PO₂). youtube.com These reactions provide a powerful toolkit for creating a diverse library of derivatives from this compound.

The table below summarizes the potential derivatizations of this compound via this pathway.

| Reagent | Resulting Functional Group | Product Name |

| 1. NaNO₂, HCl2. CuCl | -Cl | 1-Chloro-3-cyclopropyl-4-methoxybenzene |

| 1. NaNO₂, HBr2. CuBr | -Br | 1-Bromo-3-cyclopropyl-4-methoxybenzene |

| 1. NaNO₂, H₂SO₄2. CuCN | -CN | 2-Cyclopropyl-4-methoxybenzonitrile |

| 1. NaNO₂, HCl2. KI | -I | 1-Iodo-3-cyclopropyl-4-methoxybenzene |

| 1. NaNO₂, HBF₄2. Heat | -F | 1-Fluoro-3-cyclopropyl-4-methoxybenzene |

| 1. NaNO₂, H₂SO₄2. H₂O, Heat | -OH | 3-Cyclopropyl-4-methoxyphenol |

| 1. NaNO₂, HCl2. H₃PO₂ | -H | 1-Cyclopropyl-2-methoxybenzene |

This table illustrates potential products based on the general scope of the Sandmeyer and related reactions. organic-chemistry.orgnih.govyoutube.comyoutube.com

Role As a Building Block in Complex Molecule Synthesis

Incorporation into Heterocyclic Architectures

The aniline (B41778) moiety of 3-Cyclopropyl-4-methoxyaniline (B6273523) is a key functional group for the construction of various nitrogen-containing heterocycles. Its nucleophilic character allows it to participate in a variety of cyclization reactions to form stable aromatic and non-aromatic ring systems that are central to many areas of chemical science, particularly medicinal chemistry.

Quinolines and quinazolines are bicyclic heterocyclic scaffolds present in numerous natural products and synthetic compounds. The synthesis of these structures often relies on cyclocondensation reactions starting from anilines. While specific examples detailing the use of this compound are not prevalent in readily accessible literature, established synthetic protocols for anilines are applicable.

Quinoline (B57606) Synthesis: Several classic named reactions can be employed to synthesize quinoline rings from anilines. The choice of reaction often dictates the substitution pattern on the resulting quinoline. Given its structure, this compound could theoretically serve as the aniline component in these syntheses.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. wikipedia.orgresearchgate.netnih.gov The reaction is known for its harsh conditions.

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. nih.govwikipedia.orgslideshare.net

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions to form 2,4-substituted quinolines. wikipedia.orgyoutube.comslideshare.net The regioselectivity can be influenced by the steric and electronic nature of the aniline substituents. wikipedia.org

Friedländer Annulation : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to yield substituted quinolines. ijcce.ac.irwikipedia.orgorganic-chemistry.org

Table 1: General Methods for Quinoline Synthesis from Anilines

| Reaction Name | Reactants | Conditions | Resulting Structure |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄), Heat | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst | 2,4-Disubstituted Quinoline |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene (B1212753) Ketone | Acid or Base Catalyst | Substituted Quinoline |

Quinazoline (B50416) Synthesis: 4(3H)-Quinazolinones are a particularly important class of quinazoline derivatives. The Niementowski quinazoline synthesis is a primary method for their preparation, involving the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov A variation of this reaction, starting from an aniline, would require its initial conversion to an anthranilic acid derivative. More direct routes from anilines are also known, often proceeding through an N-acylated intermediate which then cyclizes with a source of carbon and nitrogen.

Pyrrolidin-2-one Frameworks: The pyrrolidin-2-one (γ-lactam) ring is a common structural motif. Synthetically, accessing these structures from an aniline like this compound would typically involve a multi-step sequence. A plausible route involves the N-alkylation of the aniline with a γ-halocarbonyl compound followed by cyclization, or a Michael addition to an α,β-unsaturated ester followed by amide formation and cyclization.

Spirooxindole Frameworks: Spirooxindoles are a privileged class of compounds where a spiro-fused ring is attached at the C3 position of an oxindole (B195798) core. The synthesis of these complex scaffolds often involves multicomponent reactions or cycloadditions. researchgate.net A common strategy is the [3+2] cycloaddition of an azomethine ylide, generated from the condensation of an isatin (B1672199) and an amino acid, with a dipolarophile. nih.gov Alternatively, reactions involving anilines can directly lead to spirocyclic oxindoles. For instance, the reaction of anilines with isatin-derived ketimines can produce 3-aminooxindoles, which can be further cyclized into spiropyrrolidine oxindoles. rsc.org Another approach involves the reaction of ortho-amino anilines with isatins, leveraging the tert-amino effect to facilitate a C-H functionalization and subsequent spirocyclization. acs.org

Triazole Systems: The 1,2,3-triazole ring is most famously constructed via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgsphinxsai.comnih.gov To incorporate this compound into a triazole using this method, the aniline would first need to be converted into the corresponding aryl azide. This is typically achieved via a two-step process: diazotization of the aniline using a nitrite (B80452) source (e.g., sodium nitrite) in acidic conditions, followed by substitution of the diazonium salt with an azide source (e.g., sodium azide). The resulting 1-azido-3-cyclopropyl-4-methoxybenzene can then undergo the cycloaddition with a terminal or internal alkyne to furnish the desired 1,4- or 1,5-disubstituted 1,2,3-triazole. The copper-catalyzed version of this reaction (CuAAC) offers high regioselectivity for the 1,4-isomer. organic-chemistry.orgwikipedia.org

Imidazole (B134444) Systems: Imidazoles can be synthesized through various condensation reactions. A common method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine (acting as a source of nitrogen), often with ammonia (B1221849) or an ammonium (B1175870) salt. In such a synthesis, this compound could serve as the amine component, leading to a 1-aryl-substituted imidazole derivative.

Applications in the Synthesis of Advanced Organic Scaffolds

N-cyclopropylanilines, as a class, are recognized for their utility as synthetic scaffolds, in part because the cyclopropyl (B3062369) group can undergo irreversible ring-opening upon single-electron transfer (SET) oxidation, a property that is also used to probe oxidative processes. acs.org This reactivity provides a pathway to further functionalization under specific oxidative conditions, expanding the synthetic potential beyond the reactions of the aniline group alone. The presence of the methoxy (B1213986) group, an electron-donating group, further modulates the electronic properties and potential reactivity of the aromatic ring in electrophilic substitution reactions.

Derivatization to Amide and Ester Analogues

The primary amino group of this compound is readily derivatized, allowing for its conversion into a range of other functional groups, most notably amides.

Amide Analogues: The formation of an amide bond is one of the most fundamental and widely practiced transformations in organic synthesis. This compound can be readily acylated to form amide derivatives. This is typically achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. researchgate.net For example, reaction with chloroacetyl chloride would yield N-(3-cyclopropyl-4-methoxyphenyl)-2-chloroacetamide. This reaction is analogous to the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide from p-methoxyaniline. nih.govacs.org Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of coupling reagents, such as carbodiimides (e.g., EDC, DCC) often in the presence of an activator like HOBt or DMAP.

Ester Analogues: Direct conversion of the aniline to an ester is not feasible in a single step. The synthesis of ester analogues containing the 3-cyclopropyl-4-methoxyphenyl core would require a more extensive multi-step synthetic route. One conceptual approach would involve the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a hydroxyl group, yielding 3-cyclopropyl-4-methoxyphenol. This phenolic intermediate could then undergo esterification with a suitable carboxylic acid or acyl chloride to produce the desired ester derivative.

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopropyl 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are crucial for the unambiguous structural confirmation of 3-Cyclopropyl-4-methoxyaniline (B6273523).

In ¹H NMR, the spectrum would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (the area under the peak), and their splitting pattern (multiplicity) due to spin-spin coupling provide a wealth of structural information.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

Amino Protons: The -NH₂ group would likely produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found between δ 3.0 and 5.0 ppm.

Methoxy (B1213986) Protons: The methoxy group (-OCH₃) would give a sharp singlet, typically around δ 3.8 ppm, corresponding to its three equivalent protons.

Cyclopropyl (B3062369) Protons: The cyclopropyl group presents a unique signature. The single methine proton (CH) attached to the aromatic ring would appear as a multiplet. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and would produce complex multiplets in the upfield region (typically δ 0.5-1.5 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms would be the most deshielded in this group.

Methoxy Carbon: The methyl carbon of the methoxy group would appear around δ 55-60 ppm.

Cyclopropyl Carbons: The cyclopropyl carbons would be found in the upfield region, with the methine carbon appearing at a more downfield shift (around δ 10-20 ppm) than the methylene carbons (around δ 5-15 ppm).

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift correlations and data from similar structures.

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H (3H) | ~6.5 - 7.0 | m | Aromatic C-NH₂ | ~140 - 145 |

| -NH₂ (2H) | ~3.5 (broad) | s | Aromatic C-O | ~148 - 152 |

| -OCH₃ (3H) | ~3.8 | s | Aromatic C-Cyclopropyl | ~125 - 130 |

| Cyclopropyl-CH (1H) | ~1.8 - 2.2 | m | Aromatic C-H (3C) | ~110 - 120 |

| Cyclopropyl-CH₂ (4H) | ~0.5 - 1.0 | m | -OCH₃ | ~55.8 |

| Cyclopropyl-CH | ~12 - 18 | |||

| Cyclopropyl-CH₂ (2C) | ~5 - 10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The monoisotopic mass is calculated to be 163.0997 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used. ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 164.1070. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this compound would involve the cleavage of its substituent groups. Expected fragmentation includes:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of ethylene (B1197577) (C₂H₄): Fragmentation of the cyclopropyl ring, a common pathway for this group.

Loss of a formyl radical (•CHO) or carbon monoxide (CO): Further fragmentation involving the methoxy and aromatic ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 163.10 | Molecular Ion |

| [M+H]⁺ | 164.11 | Protonated Molecular Ion (ESI) uni.lu |

| [M-CH₃]⁺ | 148.08 | Loss of methyl from methoxy group |

| [M-C₂H₄]⁺ | 135.08 | Loss of ethylene from cyclopropyl ring |

| [M-CO-H]⁺ | 134.09 | Loss of formyl radical |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. For comparison, the IR spectrum of the parent compound 4-methoxyaniline shows characteristic N-H, C-O, and aromatic C-H stretches. nist.gov

N-H Stretching: The primary amine (-NH₂) would show two distinct bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and cyclopropyl groups appear just below 3000 cm⁻¹. The C-H bonds in the strained cyclopropyl ring may show a characteristic band at a slightly higher wavenumber (~3050-3100 cm⁻¹) than typical sp³ C-H bonds.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage would produce a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.

N-H Bending: The amine scissoring vibration is expected around 1600-1650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound Based on typical functional group frequencies and data for related anilines. nist.govscielo.org.zachemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3500 |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Cyclopropyl & Methoxy | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | 1230 - 1270 |

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of a molecule, particularly its conjugated π-electron system. The aniline (B41778) chromophore typically exhibits two primary absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π→π* transitions.

The substituents on the benzene ring—the amino, methoxy, and cyclopropyl groups—all act as auxochromes, which can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The electron-donating amino and methoxy groups, in particular, extend the conjugation, shifting the B-band to significantly longer wavelengths. For example, 4-methoxyaniline shows a UV absorption maximum around 290-300 nm. researchgate.net The electronic transitions can be further studied using time-dependent density functional theory (TD-DFT) calculations. scielo.org.za

Table 4: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| E2-band | ~235 - 245 | Primary π→π* transition |

| B-band | ~295 - 305 | Secondary π→π* transition, red-shifted by auxochromes |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, it would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonding. The primary amine (-NH₂) is a hydrogen bond donor, and the nitrogen and methoxy oxygen atoms can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature a network of N-H···N or N-H···O hydrogen bonds, which would significantly influence the compound's physical properties, such as its melting point.

Compound List

Theoretical and Computational Investigations of 3 Cyclopropyl 4 Methoxyaniline

Quantum Chemical Studies: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 3-Cyclopropyl-4-methoxyaniline (B6273523). These studies typically involve solving the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic ground state and excited states.

Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to these investigations. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key parameter for assessing the molecule's kinetic stability and chemical reactivity. For an aniline (B41778) derivative, the HOMO is generally localized on the aniline ring and the nitrogen atom, suggesting these are the primary sites for electrophilic attack.

Furthermore, quantum chemical methods can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this compound, the amino group and the methoxy-substituted aromatic ring would be expected to be electron-rich.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability, susceptible to oxidation. |

| LUMO Energy | Relatively low | Indicates capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity. |

| MEP - Red Region | Localized on the amino group and aromatic ring | Indicates sites for potential electrophilic attack. |

| MEP - Blue Region | Potentially near the hydrogens of the amino group | Indicates sites for potential hydrogen bonding. |

Note: The values in this table are hypothetical and represent expected trends for a molecule with this structure based on general principles of organic chemistry and computational studies of similar molecules.

Mechanistic Probing via Computational Modeling (e.g., Density Functional Theory for Reaction Pathways)

For instance, in the context of electrophilic aromatic substitution, a common reaction for anilines, DFT calculations could model the step-wise mechanism. This would involve locating the transition state for the attack of an electrophile on the aromatic ring and calculating the activation energy. The relative energies of the possible intermediates (ortho, meta, and para to the activating groups) could also be determined to predict the regioselectivity of the reaction. Given the presence of the electron-donating amino and methoxy (B1213986) groups, substitution would be predicted to occur at the positions ortho and para to these groups.

Computational modeling can also be applied to understand the role of this compound as a potential ligand in organometallic catalysis or as a precursor in multi-step organic syntheses. By modeling the interaction with a metal center or other reactants, the feasibility of proposed synthetic routes can be assessed before attempting them in the laboratory.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's conformational landscape and dynamic behavior.

Conformational analysis of this compound would focus on the rotational barriers around the single bonds, particularly the C-N bond and the C-O bond of the methoxy group, as well as the bond connecting the cyclopropyl (B3062369) group to the aromatic ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed to identify the most stable, low-energy conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. mdpi.com By simulating the trajectory of the atoms over time, MD can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or interacting with a biological target. mdpi.com These simulations can provide insights into the molecule's average structure, its accessible conformations, and the timescale of conformational changes. For this compound, MD simulations could be used to study its solvation properties or its binding dynamics within a hypothetical receptor site.

Emerging Research Directions and Future Perspectives in 3 Cyclopropyl 4 Methoxyaniline Chemistry

Novel Catalytic Approaches for Sustainable Transformations

The synthesis of substituted anilines is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to polymers. Future research concerning 3-cyclopropyl-4-methoxyaniline (B6273523) is likely to prioritize the development of green and sustainable catalytic methods for its synthesis and subsequent transformations.

One promising avenue is the advancement of catalytic systems for the synthesis of substituted anilines from readily available starting materials like cyclohexanones. A reported method using a Pd/C–ethylene (B1197577) system for the synthesis of anilines from cyclohexanones could be adapted for the synthesis of cyclopropyl-substituted anilines. acs.org Furthermore, the development of environmentally friendly, catalyst- and solvent-free synthesis methods for aniline (B41778) derivatives, such as the reaction of aromatic amines with 2-chloronicotinic acid, highlights a trend towards greener chemical processes that could be applied to the production of this compound derivatives. nih.gov

Another key area is the catalytic N-cyclopropylation of anilines. A copper-promoted method using cyclopropylboronic acid has been shown to be effective for the N-cyclopropylation of various anilines and amines. rsc.org Future research could explore the adaptation of this methodology for the synthesis of N-functionalized derivatives of this compound, potentially leading to new classes of compounds with interesting biological or material properties.

The following table summarizes potential sustainable catalytic transformations involving this compound:

| Transformation | Catalytic System/Method | Potential Starting Materials | Potential Products |

| Aniline Synthesis | Pd/C–ethylene system | Cyclopropyl-substituted cyclohexanone | This compound |

| N-Alkylation | Catalyst- and solvent-free reaction | This compound, 2-chloronicotinic acid derivatives | N-aryl-3-cyclopropyl-4-methoxyaniline derivatives |

| N-Cyclopropylation | Copper-promoted with cyclopropylboronic acid | This compound | N-cyclopropyl-3-cyclopropyl-4-methoxyaniline |

| Amide Synthesis | Chemoenzymatic process | This compound | Aniline-derived amides |

Integration into Advanced Materials Research

The inherent properties of the aniline and cyclopropane (B1198618) moieties suggest that this compound could be a valuable building block in the development of advanced materials. The methoxy (B1213986) group can enhance the solubility and processability of polymers, while the cyclopropyl (B3062369) group can impart unique electronic and steric properties.

Research into the oxidative polymerization of substituted anilines, such as 3-methoxyaniline, provides a direct precedent for the potential use of this compound in the synthesis of novel conducting polymers. The resulting polymers could exhibit tailored electronic properties due to the influence of the cyclopropyl substituent on the polymer backbone.

Furthermore, aniline derivatives are crucial in the design of materials for medicinal and electronic applications. For instance, 2-substituted aniline pyrimidine (B1678525) derivatives have been investigated as potent dual Mer/c-Met inhibitors for cancer therapy. nih.gov The unique substitution pattern of this compound could be leveraged to design and synthesize new inhibitors or other biologically active materials.

The potential applications of this compound in advanced materials are outlined in the table below:

| Material Type | Potential Application | Key Feature from this compound |

| Conducting Polymers | Organic electronics, sensors | Modified electronic properties from cyclopropyl group |

| Biologically Active Polymers | Drug delivery, medical implants | Biocompatibility and tailored bioactivity |

| Small Molecule Inhibitors | Anticancer agents, kinase inhibitors | Unique binding interactions from cyclopropyl and methoxy groups |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the aniline nitrogen, the aromatic ring, and the cyclopropyl group—makes the development of chemo- and regioselective functionalization strategies a critical area of future research.

The aniline group can be selectively acylated, alkylated, or used in coupling reactions. The aromatic ring is susceptible to electrophilic substitution, with the positions ortho and para to the amino and methoxy groups being activated. The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific catalytic conditions.

Future work will likely focus on developing catalytic systems that can selectively target one of these sites while leaving the others intact. For example, palladium-catalyzed C-H functionalization has been used for the selective modification of azoles, and similar strategies could be developed for the direct functionalization of the aromatic ring of this compound. acs.org The development of chemo- and regioselective reactions, such as the 1,4-conjugated addition of pyrazoles to 5-bromo enones, demonstrates the level of control that can be achieved in complex molecular systems and could inspire similar strategies for the selective functionalization of this compound derivatives. nih.gov

The following table highlights potential chemo- and regioselective functionalization reactions for this compound:

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| Electrophilic Aromatic Substitution | Aromatic Ring | Nitrating agents, halogenating agents | Selective introduction of functional groups on the benzene (B151609) ring |

| C-H Functionalization | Aromatic Ring | Palladium catalysts | Direct and selective C-H bond activation and functionalization |

| N-Arylation / N-Alkylation | Aniline Nitrogen | Aryl halides, alkyl halides with suitable catalysts | Formation of diarylamines or N-alkylated anilines |

| Cyclopropane Ring Opening | Cyclopropyl Group | Transition metal catalysts | Formation of novel acyclic structures |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclopropyl-4-methoxyaniline, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclopropylation of 4-methoxyaniline derivatives. For example, reacting 4-methoxyaniline with cyclopropyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in toluene. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:cyclopropyl bromide), temperature (80–110°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

- Key Metrics : Yield typically ranges from 60–75%, with purity confirmed via HPLC or GC-MS.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy group resonance (δ ~3.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 178.12 for CHNO).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles and torsion angles of the cyclopropyl moiety) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Findings : The compound is sensitive to oxidation, forming quinones in the presence of air/light. Storage recommendations include inert atmospheres (N/Ar) at −20°C in amber vials. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days when properly stored .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group (NH) shows high electron density, making it reactive in cross-coupling reactions.

- Molecular Docking : Screen against biological targets (e.g., kinases, GPCRs) to assess binding affinity. A study on a structurally similar compound demonstrated moderate inhibition (IC ~10 µM) against p38 MAP kinase via hydrophobic interactions with the cyclopropyl group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Analysis Framework :

Assay Validation : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

Structural Confirmation : Ensure synthesized derivatives match intended structures (e.g., via H NMR and HRMS) to rule out impurities.

Contextual Factors : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO vs. aqueous buffers). A 2024 study attributed conflicting IC values to variations in cellular permeability .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Synthetic Modifications :

- Acylation : React with acyl chlorides to form amide derivatives (e.g., acetylated for improved lipophilicity).

- Click Chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.